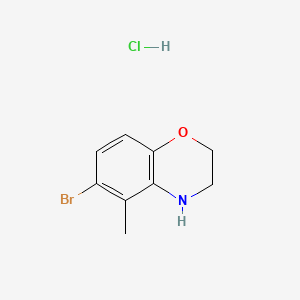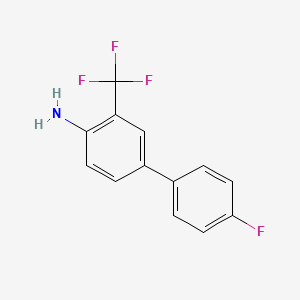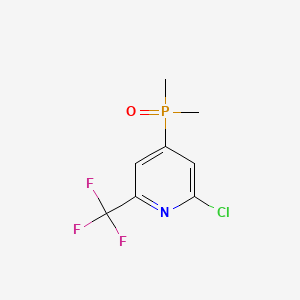
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds with a structure that includes a tricyclic system. This particular compound is characterized by the presence of an ethyl group at the 3rd position and a fluorine atom at the 6th position on the tetrahydrocarbazole ring. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl 4-oxocyclohexanecarboxylate with 4-fluorophenylhydrazine hydrochloride can yield the desired compound . The reaction typically requires a catalyst and specific temperature and pressure conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the carbazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carbazole-1-ones or benzazonine-diones, while substitution reactions can introduce various functional groups onto the carbazole ring .
Scientific Research Applications
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, certain derivatives of carbazole have been shown to inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole include:
1,2,3,4-tetrahydrocarbazole: A parent compound with a similar tricyclic structure but lacking the ethyl and fluoro substituents.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A derivative with a fluorine atom at the 6th position but without the ethyl group.
2,3,4,9-tetrahydro-1H-carbazole: Another derivative with a similar structure but without the ethyl and fluoro substituents.
Uniqueness
The presence of both the ethyl group at the 3rd position and the fluorine atom at the 6th position makes this compound unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16FN |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16FN/c1-2-9-3-5-13-11(7-9)12-8-10(15)4-6-14(12)16-13/h4,6,8-9,16H,2-3,5,7H2,1H3 |
InChI Key |
YFXNBGOJMQNSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B13492869.png)




![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)





